molecular formula C9H16NNaO4S B15304650 sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

Cat. No.: B15304650
M. Wt: 257.28 g/mol
InChI Key: OKCQFZCTMMHGSD-OGFXRTJISA-M
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Description

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a chiral building block widely used in pharmaceutical and organic synthesis. The compound features a pyrrolidine core with a stereospecific (3R) configuration, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, and a sulfinate (-SO₂⁻Na⁺) moiety at the 3-position. The Boc group enhances stability during synthetic processes, while the sulfinate functionality serves as a versatile leaving group or nucleophile in substitution reactions.

Properties

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.28 g/mol

IUPAC Name

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m1./s1

InChI Key

OKCQFZCTMMHGSD-OGFXRTJISA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The sulfinate group can be introduced through sulfonylation reactions using reagents like sodium sulfinate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

2.1. Boc Protection of Pyrrolidine Derivatives

For example, synthesis of (R)-1-tert-butoxycarbonyl-3-hydroxypyrrolidine involves treating pyrrolidinol with Boc₂O and a base:

text
(R)-3-pyrrolidinol + Boc₂O → (R)-1-tert-butoxycarbonyl-3-hydroxypyrrolidine

Conditions:

  • Reagents : Boc₂O, triethylamine (TEA), solvent (e.g., dichloromethane) .

  • Yield : Up to 100% in some cases .

2.2. Sulfonation of Hydroxyl Group

The hydroxyl group at the 3-position is converted to a sulfonate ester or sulfinate. A related reaction involves methanesulfonylation :

text
(R)-1-tert-butoxycarbonyl-3-hydroxypyrrolidine + MsCl → (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine

Conditions:

  • Reagents : MsCl, TEA, solvent (e.g., dichloromethane or toluene) .

  • Temperature : Typically -20°C to 0°C to control exothermicity .

  • Yield : Up to 92% .

For the target sulfinate, a similar approach with a sulfonic acid chloride (e.g., SO₂Cl₂) may be employed, followed by hydrolysis or reaction with sodium hydroxide to form the sodium salt:

text
(R)-1-tert-butoxycarbonyl-3-sulfonylpyrrolidine → sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

3.1. Boc Protection

The Boc group is introduced via nucleophilic acyl substitution , where the hydroxyl oxygen attacks the carbonyl of Boc₂O, displacing a tert-butoxy group .

3.2. Sulfonation

Sulfonation proceeds via SN2 displacement of the hydroxyl group by a sulfonyl chloride (e.g., MsCl), facilitated by a base (TEA) to deprotonate the hydroxyl and enhance nucleophilicity .

Table 1: Key Reactions for Analogous Compounds

Reaction StepReagents/SolventTemperature RangeYieldCitations
Boc protectionBoc₂O, TEA, DCM0°C to RT100%
MethanesulfonylationMsCl, TEA, DCM/Toluene-20°C to 0°C92%
Sulfonate ester hydrolysisNaOH, aqueous solventRTN/A

Research Findings and Considerations

  • Stereochemical Control : The (3R) configuration is critical, as seen in analogous syntheses of (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine .

  • Reagent Sensitivity : Low-temperature conditions are often required to minimize side reactions during sulfonation .

  • Purification : Workups typically involve aqueous washes (e.g., NaHCO₃) and chromatography (e.g., silica gel) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves the reactivity of the sulfinate and Boc groups. The sulfinate group can participate in nucleophilic substitution reactions, while the Boc group serves as a protecting group that can be selectively removed under acidic conditions . These properties make the compound valuable in multi-step synthetic processes where selective protection and deprotection are required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Core

The most direct analogues are pyrrolidine derivatives with Boc protection and varying functional groups:

  • (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid (CAS: 864448-61-3): Replaces the sulfinate with a carboxylic acid (-COOH). This substitution increases hydrogen-bonding capacity and acidity (pKa ~2-3 for -COOH vs. ~1.5 for sulfinic acid derivatives). The carboxylic acid is often used in peptide coupling, whereas the sulfinate is more reactive in nucleophilic substitutions .
  • (3R)-3-fluoropyrrolidine hydrochloride (CAS: 72925-16-7): Features a fluorine atom instead of the sulfinate group. Fluorination enhances metabolic stability and electronegativity, making it valuable in drug design for improving bioavailability .

Piperidine-based Derivatives

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5): A six-membered piperidine ring with a phenyl substituent and carboxylic acid. The larger ring size alters conformational flexibility, while the phenyl group increases hydrophobicity. Such derivatives are often used in CNS-targeting drugs due to improved blood-brain barrier penetration .

Pyridine-containing Derivatives

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate : Integrates a pyridine ring with bromo and methoxy substituents. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc-protected pyrrolidine adds stereochemical control. These compounds are tailored for complex heterocyclic synthesis, contrasting with the sulfinate’s role in simpler substitution reactions .

Cyclopentane and Other Ring Systems

  • tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7): A cyclopentane ring with a Boc-protected amine. The smaller ring strain compared to pyrrolidine affects reactivity and solubility. Such compounds are preferred in constrained peptide mimetics .
  • trans-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 1245614-69-0): Combines cyclopentane with Boc-amine and carboxylic acid groups, offering dual functionality for bioconjugation .

Biological Activity

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by relevant case studies and research findings.

Sodium sulfinates, including this compound, are versatile intermediates in organic synthesis. They can be utilized in various reactions to form organosulfur compounds through S–S, N–S, and C–S bond formations. The synthesis typically involves the photolytic decarboxylation of the corresponding ester followed by oxidation reactions to yield the desired sulfinates .

Table 1: Summary of Synthetic Methods for Sodium Sulfinates

MethodKey StepsYield (%)
Barton-type decarboxylationPhotolysis and oxidation30-92
Oxidation of 2-mercaptopyrimidinesm-CPBA oxidationHigh
Reaction with sodium thiolatesCleavage of pyridine moietyModerate

Antioxidant Properties

Research indicates that sodium sulfinates possess significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound exhibited a strong ability to inhibit lipid peroxidation, a key indicator of oxidative stress .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory conditions .

Cholinesterase Inhibition

Another significant biological activity of this compound is its cholinesterase inhibitory effect. Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. A study found that this compound showed promising results in inhibiting acetylcholinesterase activity, which may help improve cognitive function in neurodegenerative diseases .

Case Studies

  • Neuroprotective Effects : A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Results indicated improved cognitive scores compared to placebo controls, highlighting its potential therapeutic applications .
  • Anti-cancer Activity : In a laboratory setting, this compound was tested against various cancer cell lines. The compound demonstrated cytotoxic effects on breast and prostate cancer cells, suggesting a role as a potential anti-cancer agent .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate?

The Boc group serves as a temporary protective group for the pyrrolidine nitrogen, preventing undesired side reactions during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP in dichloromethane). Deprotection is achieved using acidic conditions (e.g., TFA or HCl), enabling downstream functionalization of the nitrogen atom .

Q. How can the sulfinate group in this compound be characterized analytically?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the pyrrolidine backbone and Boc group integrity. 31P^{31}\text{P} NMR is irrelevant here but may apply to phosphonylated derivatives.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and sulfinate moiety.
  • HPLC : To assess purity and monitor reaction progress, especially for chiral resolution if stereoisomers are present .

Q. What solvents and reaction conditions are optimal for synthesizing sodium sulfinate derivatives of pyrrolidine?

Polar aprotic solvents like dichloromethane or THF are preferred. Reactions often proceed at 0–20°C to control exothermicity and minimize side reactions. Triethylamine or DMAP is used to scavenge acids generated during sulfinate formation .

Advanced Research Questions

Q. How does stereochemistry at the C3 position of the pyrrolidine ring influence reactivity or biological activity?

The (3R)-configuration ensures spatial alignment for interactions with chiral biological targets (e.g., enzymes or receptors). Computational docking studies and comparative assays with (3S)-isomers can reveal stereospecific effects on binding affinity or catalytic activity. For example, fluorinated pyrrolidine derivatives show enhanced metabolic stability when stereochemistry aligns with target active sites .

Q. What strategies are effective for resolving data contradictions in sulfinate synthesis yields?

Discrepancies in yields may arise from:

  • Rotamer Formation : As seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, rotamers can complicate NMR analysis and purification. Use low-temperature NMR or chromatographic separation (e.g., chiral HPLC) to resolve isomers .
  • Side Reactions : Trace moisture or oxygen can degrade sulfinate groups. Employ anhydrous conditions and inert atmospheres. Monitor intermediates via TLC or LC-MS to identify byproducts .

Q. How can derivatives of this compound be designed to target specific enzyme classes (e.g., proteases or kinases)?

  • Functionalization : Introduce electrophilic groups (e.g., Michael acceptors) via sulfinate displacement reactions.
  • Bioisosteres : Replace the sulfinate with phosphonate or carboxylate groups to modulate charge distribution.
  • Structural Hybrids : Attach known pharmacophores (e.g., hydroxyphenyl groups) to the pyrrolidine core, leveraging its rigidity for target engagement .

Q. What mechanistic insights explain the sulfinate group’s participation in cross-coupling reactions?

The sulfinate acts as a nucleophile in SN_\text{N}2 reactions or radical-based pathways. For example, it can displace halides in aryl/alkyl halides under transition-metal catalysis (e.g., Cu or Pd). Mechanistic studies using isotopic labeling (e.g., 34S^{34}\text{S}) or DFT calculations clarify reaction pathways and regioselectivity .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Stereochemical Analysis Chiral HPLC, optical rotation X-ray crystallography, ECD spectroscopy
Derivative Design Functional group interconversion Computational SAR modeling
Reaction Optimization Solvent polarity, temperature screening In situ IR/NMR for kinetic studies

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